Cas no 2228368-32-7 (3-(2-methyloxolan-3-yl)oxypyrrolidine)
3-(2-methyloxolan-3-yl)oxypyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methyloxolan-3-yl)oxypyrrolidine
- 3-[(2-methyloxolan-3-yl)oxy]pyrrolidine
- EN300-1796783
- 2228368-32-7
-
- Inchi: 1S/C9H17NO2/c1-7-9(3-5-11-7)12-8-2-4-10-6-8/h7-10H,2-6H2,1H3
- InChI Key: HBJLOSWBZYFNHT-UHFFFAOYSA-N
- SMILES: O(C1CNCC1)C1CCOC1C
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 30.5Ų
3-(2-methyloxolan-3-yl)oxypyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796783-0.05g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 0.05g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1796783-0.1g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 0.1g |
$1585.0 | 2023-09-19 | ||
| Enamine | EN300-1796783-0.25g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 0.25g |
$1657.0 | 2023-09-19 | ||
| Enamine | EN300-1796783-0.5g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 0.5g |
$1728.0 | 2023-09-19 | ||
| Enamine | EN300-1796783-1.0g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1796783-2.5g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 2.5g |
$3530.0 | 2023-09-19 | ||
| Enamine | EN300-1796783-5.0g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1796783-10.0g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 10g |
$7742.0 | 2023-06-02 | ||
| Enamine | EN300-1796783-1g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 1g |
$1801.0 | 2023-09-19 | ||
| Enamine | EN300-1796783-5g |
3-[(2-methyloxolan-3-yl)oxy]pyrrolidine |
2228368-32-7 | 5g |
$5221.0 | 2023-09-19 |
3-(2-methyloxolan-3-yl)oxypyrrolidine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-(2-methyloxolan-3-yl)oxypyrrolidine
Professional Introduction to Compound with CAS No. 2228368-32-7 and Product Name: 3-(2-methyloxolan-3-yl)oxypyrrolidine
The compound with the CAS number 2228368-32-7 and the product name 3-(2-methyloxolan-3-yl)oxypyrrolidine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of both an oxypyrrolidine and an epoxy ether moiety in its molecular structure suggests a high degree of versatility, making it a promising candidate for further exploration.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. Among these, oxypyrrolidines have emerged as a class of molecules with significant pharmacological potential. The structural motif of 3-(2-methyloxolan-3-yl)oxypyrrolidine incorporates an epoxy ether group, which is known to exhibit favorable interactions with biological targets. This feature has been extensively studied in the context of designing bioactive molecules capable of modulating cellular processes.
In particular, the epoxy ether functionality has been shown to enhance binding affinity and selectivity towards various enzymes and receptors. This property is particularly relevant in the context of developing targeted therapies for complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound’s ability to engage with biological targets in a precise manner makes it an attractive scaffold for medicinal chemists seeking to develop next-generation drugs.
One of the most compelling aspects of 3-(2-methyloxolan-3-yl)oxypyrrolidine is its potential as a lead compound for further derivatization. The oxypyrrolidine ring provides a stable yet flexible backbone that can be modified to optimize pharmacokinetic properties and improve therapeutic efficacy. Researchers have been exploring various strategies to functionalize this core structure, including introducing different substituents that can enhance solubility, bioavailability, and metabolic stability.
Advances in computational chemistry and molecular modeling have played a crucial role in understanding the interactions between 3-(2-methyloxolan-3-yl)oxypyrrolidine and its biological targets. These computational approaches have enabled researchers to predict binding modes, identify key interaction points, and design analogs with improved properties. Such insights are invaluable for guiding experimental efforts and accelerating the drug discovery process.
The synthesis of 3-(2-methyloxolan-3-yl)oxypyrrolidine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it possible to access this compound with high yield and purity. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework. These advances have not only facilitated the production of 3-(2-methyloxolan-3-yl)oxypyrrolidine but also provided insights into general strategies for synthesizing related heterocyclic compounds.
In vitro studies have demonstrated that 3-(2-methyloxolan-3-yl)oxypyrrolidine exhibits promising biological activity across multiple targets. For instance, preliminary data suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. Additionally, its interactions with receptors relevant to inflammatory pathways have been explored, indicating potential therapeutic benefits in managing chronic inflammatory conditions.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies are essential for assessing the pharmacological profile of compounds like 3-(2-methyloxlan-3-yl)oxypyrrolidine, providing critical data on dosing regimens, side effects, and mechanisms of action. These studies are designed to support future clinical trials and ensure that promising candidates progress through the pipeline towards regulatory approval.
The integration of interdisciplinary approaches has been instrumental in advancing our understanding of 3-(2-methyloxlan-3-yloxy-pyrrolidine). Collaboration between chemists, biologists, pharmacologists, and computer scientists has led to a more holistic view of drug discovery processes. This collaborative spirit is essential for translating laboratory findings into tangible therapeutic solutions that address unmet medical needs.
Looking ahead, the future prospects for 3-(2-methyloxlan-3-yloxy-pyrrolidine) are bright, with ongoing research aimed at expanding its applications and optimizing its properties. Continued exploration of its pharmacological potential will likely uncover new therapeutic avenues, further solidifying its position as a key player in modern drug development.
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